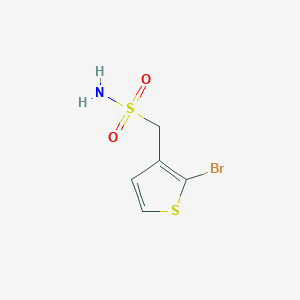(2-Bromothiophen-3-yl)methanesulfonamide
CAS No.: 1935385-10-6
Cat. No.: VC4343361
Molecular Formula: C5H6BrNO2S2
Molecular Weight: 256.13
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1935385-10-6 |
|---|---|
| Molecular Formula | C5H6BrNO2S2 |
| Molecular Weight | 256.13 |
| IUPAC Name | (2-bromothiophen-3-yl)methanesulfonamide |
| Standard InChI | InChI=1S/C5H6BrNO2S2/c6-5-4(1-2-10-5)3-11(7,8)9/h1-2H,3H2,(H2,7,8,9) |
| Standard InChI Key | GWCODHMUDBHBKA-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1CS(=O)(=O)N)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a thiophene ring substituted with a bromine atom at the 2-position and a methanesulfonamide group at the 3-position. Its molecular formula is C₅H₆BrNO₂S₂, with a molecular weight of 256.14 g/mol . The sulfonamide group (–SO₂NH₂) enhances hydrogen-bonding capacity, while the bromine atom provides a site for further functionalization via cross-coupling reactions.
Physical Properties
Key physicochemical parameters include:
The compound’s low water solubility aligns with its hydrophobic thiophene core, making it suitable for organic-phase reactions .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a two-step process:
-
Bromination: Thiophene undergoes electrophilic bromination to yield 2-bromothiophene. This step often employs bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃).
-
Sulfonylation: The 3-position of 2-bromothiophene is functionalized via reaction with methanesulfonyl chloride (MsCl) under basic conditions, followed by amidation with ammonia .
A representative reaction scheme is:
Optimization Challenges
-
Regioselectivity: Competing bromination at the 2- and 5-positions necessitates careful control of reaction conditions .
-
Yield Improvements: Recent advances in palladium-catalyzed Suzuki-Miyaura couplings have enabled efficient derivatization of the bromine moiety, enhancing synthetic utility .
Applications in Medicinal Chemistry and Materials Science
Antibacterial Agents
The sulfonamide group inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. Structural analogs of (2-bromothiophen-3-yl)methanesulfonamide have shown MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .
Electrophilic Building Block
The bromine atom facilitates cross-coupling reactions (e.g., Suzuki, Heck) to generate biaryl or heteroaryl derivatives. For example:
Such derivatives are explored as fluorescent probes and organic semiconductors .
Recent Innovations
-
Thienopyridinediones: Three-component reactions with sodium sulfide and ethyl 4-chloroacetoacetate yield fused heterocycles with luminescent properties .
-
Antiviral Scaffolds: Structural modifications at the sulfonamide nitrogen have produced inhibitors of viral proteases, though efficacy data remain preliminary .
Future Directions
-
Structure-Activity Relationships (SAR): Systematic variation of the thiophene and sulfonamide substituents to optimize pharmacokinetic properties.
-
Green Synthesis: Exploring biocatalytic methods to reduce reliance on halogenated solvents .
-
Polymer Chemistry: Incorporating the compound into conductive polymers for organic electronics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume